Diethylene glycol monolaurate
Overview
Description
Diethylene glycol monolaurate (DGMEML) is a chemical compound synthesized through the reaction of diethylene glycol monomethyl ether (DGME) with methyl laurate (ML). This process is catalyzed by a solid base catalyst, which in one study was prepared by impregnation method using active carbon as a carrier . The compound is of interest due to its potential applications in various fields, including its use as a surfactant, which is suggested by the study of monoalkyl ethers of diethylene glycol .
Synthesis Analysis
The synthesis of DGMEML involves a transesterification reaction where the active components of the catalyst, formed KCaF3 and K2O, play a crucial role. The optimal conditions for this reaction were found to be a KF-to-CaO molar ratio of 2.0, DGME to ML molar ratio of 4.0, catalyst amount of 5 wt%, and a reaction time of 30 minutes at 75°C, resulting in a high yield of 96.3% . Other synthetic routes for related compounds involve the Williamson ether reaction, as seen in the synthesis of various monoalkyl ethers of diethylene glycol , and the phase transfer catalyzed reaction for diethylene glycol monoallyl ether .
Molecular Structure Analysis
The molecular structure of diethylene glycol monolaurate and related compounds can be characterized using spectroscopic methods such as Fourier transform infrared spectroscopy (FT-IR), 1H NMR, and MALDI-TOF-MS . These techniques help confirm the structure of the synthesized compounds and ensure their purity. For instance, the end groups of heterotelechelic poly(ethylene glycol) macromonomers were characterized using these methods .
Chemical Reactions Analysis
Diethylene glycol derivatives participate in various chemical reactions, including the synthesis of 4H-pyrane derivatives using a dicationic ionic liquid catalyst derived from diethylene glycol . The reactivity of diethylene glycol in the presence of 3d transition metal cations has also been studied, leading to the synthesis of nanocrystalline transition metal ferrites . These reactions highlight the versatility of diethylene glycol derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylene glycol derivatives, such as surface tension, foam, and critical micellization concentration, have been investigated to understand their behavior as surfactants . The study of self-assembled monolayers (SAMs) on gold using oligo(ethylene glycol)-terminated alkanethiol amides revealed insights into monolayer thickness, wettability, and conformation, which are crucial for designing new biosensing interfaces .
Scientific Research Applications
Tissue Engineering Applications : Diethylene glycol was utilized to initiate the ring-opening polymerization of D,L-lactide and epsilon-caprolactone, leading to the development of crosslinked networks useful for tissue engineering. The resulting networks demonstrated potential for hydrolytic degradation under physiological conditions, making them applicable in tissue engineering fields (Davis, Burdick, & Anseth, 2003).
Catalyst in Chemical Reactions : A study detailed the synthesis of diethylene glycol monomethyl ether monolaurate via a reaction catalyzed by KF/CaO/AC, a new solid base catalyst. This process involved diethylene glycol monomethyl ether and methyl laurate, with the catalysts being characterized by various spectroscopic and microscopic methods (Lou et al., 2015).
Biointeractions of Liposomes : Research into pegylated liposomes included diethylene glycol monolaurate. This study aimed to investigate the effect of PEG-lipid on liposomes' physicochemical properties and their interaction with biological membranes (Giansanti et al., 2017).
Ecotoxicology : A study assessed the long-term toxic effects of diethylene glycol on various marine species, including algae, crustaceans, molluscs, and fish. This research is crucial for understanding the environmental impact of diethylene glycol in marine ecosystems (Manfra et al., 2015).
Methodology in Electron Microscopy : Diethylene glycol distearate was used in a methodology for preparing embeddment-free sections for transmission electron microscopy. This approach aids in studying biological structures, especially protein filament networks (Capco, Krochmalnic, & Penman, 1984).
Effect on Biotransformation and Oxidative Status : Investigating the effects of diethylene glycol and produced waters released from offshore activities on sea bass, this study looked at various biomarkers like enzymatic activity, oxidative status, and genotoxic damages (Gorbi Stefania et al., 2009).
Safety And Hazards
Diethylene glycol monolaurate should be handled with care. Personal protective equipment and face protection should be worn. Ensure adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame .
properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17/h17H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMXKDCVCTHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059702 | |
Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene glycol monolaurate | |
CAS RN |
141-20-8 | |
Record name | Diethylene glycol laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol monolaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glaurin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)ethyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOLAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL949IG2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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